molecular formula C13H17N5O2 B279464 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine

Cat. No. B279464
M. Wt: 275.31 g/mol
InChI Key: XHVTYXGLINCXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine is not fully understood. However, it is believed that this compound acts as a modulator of neurotransmitter receptors, altering their function in a specific way. This can lead to changes in neuronal activity and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects. These include changes in neuronal activity, alterations in neurotransmitter release, and changes in synaptic plasticity. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its selectivity for certain types of neurotransmitter receptors. This allows researchers to study the function of these receptors in a more targeted way. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine. One potential direction is the development of new compounds that are more selective for specific types of neurotransmitter receptors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, more research is needed to explore the potential toxicity of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propylamine to form the corresponding amide. Finally, the amide is treated with sodium azide and copper (I) iodide to form the tetrazole ring.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyl-1H-tetrazol-5-amine has been used in a wide range of scientific research applications. One of the most significant applications of this compound is in the study of neurotransmitters and their receptors. This compound has been shown to bind selectively to certain types of neurotransmitter receptors, making it a valuable tool for studying the function of these receptors.

properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H17N5O2/c1-2-5-18-13(15-16-17-18)14-9-10-3-4-11-12(8-10)20-7-6-19-11/h3-4,8H,2,5-7,9H2,1H3,(H,14,15,17)

InChI Key

XHVTYXGLINCXGD-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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